molecular formula C16H9BrCl2O4 B2869267 3,4-dichlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate CAS No. 478259-10-8

3,4-dichlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate

Cat. No.: B2869267
CAS No.: 478259-10-8
M. Wt: 416.05
InChI Key: WEQMSBYCGORMLY-DAFODLJHSA-N
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Description

This compound is a propenoate ester featuring a 6-bromo-substituted 1,3-benzodioxolyl group and a 3,4-dichlorophenyl moiety. The benzodioxol ring system is known for its electron-rich aromaticity, while the bromine and chlorine substituents contribute to steric and electronic modulation.

Properties

IUPAC Name

(3,4-dichlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2O4/c17-11-7-15-14(21-8-22-15)5-9(11)1-4-16(20)23-10-2-3-12(18)13(19)6-10/h1-7H,8H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQMSBYCGORMLY-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dichlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a dichlorophenyl group and a bromo-benzodioxole moiety, which may confer specific interactions with biological targets.

Research indicates that this compound may interact with various biological targets, including enzymes involved in inflammatory pathways and receptors implicated in cancer progression. The presence of the brominated benzodioxole moiety suggests potential interactions with proteins that modulate cell signaling and proliferation.

Anticancer Activity

Preliminary studies have shown that compounds with similar structures can exhibit anticancer properties. For instance, the compound's ability to inhibit specific enzymes involved in tumor growth has been suggested based on its structural analogs. Further research is needed to confirm these effects and elucidate the underlying mechanisms.

Anti-inflammatory Properties

The compound's interaction with inflammatory pathways may position it as a candidate for anti-inflammatory therapies. Similar compounds have demonstrated the ability to modulate cytokine release and inhibit the activity of pro-inflammatory enzymes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-1,3-benzodioxoleBromo-substituted benzodioxoleLacks the dichlorophenyl group
4-Chloro-cinnamic acidCinnamate structureNo bromo substituent; simpler structure
Methyl 3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoateSimilar propenoate structureMethyl instead of dichlorophenyl group

The combination of both dichloro and bromo substituents in this compound may provide unique biological activities not present in other compounds listed.

Comparison with Similar Compounds

Research Findings and Hypothetical Insights

  • Electronic Effects : The 3,4-dichlorophenyl group in the target compound likely enhances electron-withdrawing properties compared to fluorine or single-chlorine analogs, influencing reactivity in nucleophilic environments .
  • Biological Activity: The 1,3-benzodioxol system is associated with metabolic stability, while bromine may improve binding to hydrophobic pockets in proteins. However, the propenoate ester’s hydrolytic susceptibility could limit bioavailability compared to ureas .
  • Synthetic Challenges : Bromination of benzodioxol derivatives (as in the target compound) may require controlled conditions to avoid ring-opening side reactions, as seen in related chalcone syntheses .

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